molecular formula C10H17NO2 B6230511 [1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol CAS No. 2007957-48-2

[1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol

Cat. No.: B6230511
CAS No.: 2007957-48-2
M. Wt: 183.25 g/mol
InChI Key: XFFGUNISRHWDKS-UHFFFAOYSA-N
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Description

[1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol is a pyrrolidine-based compound featuring three key substituents:

  • A but-3-yn-1-yl group attached to the nitrogen atom, introducing an alkyne moiety.
  • A methoxy group (-OCH₃) and a hydroxymethyl group (-CH₂OH) at the 3-position of the pyrrolidine ring.

This structure combines a rigid pyrrolidine core with polar (methoxy, hydroxymethyl) and reactive (alkyne) functional groups, making it valuable in medicinal chemistry, materials science, and bioorthogonal reactions (e.g., click chemistry) .

Properties

CAS No.

2007957-48-2

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(1-but-3-ynyl-3-methoxypyrrolidin-3-yl)methanol

InChI

InChI=1S/C10H17NO2/c1-3-4-6-11-7-5-10(8-11,9-12)13-2/h1,12H,4-9H2,2H3

InChI Key

XFFGUNISRHWDKS-UHFFFAOYSA-N

Canonical SMILES

COC1(CCN(C1)CCC#C)CO

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with a butynyl halide, followed by methoxylation. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, facilitating the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Azides, thiols.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can be used in biochemical assays to investigate the activity of enzymes that interact with pyrrolidine derivatives.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, [1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate the activity of enzymes. Additionally, the butynyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, ring systems, or functional groups.

Structural Analogs with Pyrrolidine Core

Compound Name Substituents (N, C3) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
[1-(but-3-yn-1-yl)-3-methoxypyrrolidin-3-yl]methanol N: but-3-yn-1-yl; C3: -OCH₃, -CH₂OH C₁₀H₁₇NO₂ 183.24 Alkyne enables click chemistry; polar groups enhance solubility
(1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol N: benzyl; C3: dual -CH₂OH C₁₃H₁₉NO₂ 221.30 Increased lipophilicity (benzyl) for membrane permeability in drug design
(3-methoxypyrrolidin-3-yl)methanol hydrochloride N: H; C3: -OCH₃, -CH₂OH; HCl salt C₆H₁₂NO₂Cl 165.62 Salt form improves aqueous solubility; simpler structure for mechanistic studies
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol N: 2-methoxyethyl; C3: -CH₂OH C₈H₁₇NO₂ 159.23 Ethylene glycol-like polarity for solubility optimization

Piperidine and Boron-Containing Analogs

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
[1-(but-3-yn-1-yl)-3-methylpiperidin-3-yl]methanol Piperidine C₁₁H₁₉NO 181.28 Larger ring size alters conformational flexibility and steric effects
{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidin-3-yl}methanol Pyrrolidine + boronate C₁₅H₂₃BN₂O₃ 298.17 Boronate enables Suzuki-Miyaura cross-coupling; used in radiopharmaceuticals

Key Research Findings and Trends

Alkyne Functionality : The but-3-yn-1-yl group in the target compound facilitates bioorthogonal reactions, a feature absent in benzyl or methoxyethyl analogs. This makes it superior for labeling studies .

Polarity vs. Lipophilicity: Compounds like (1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl)methanol exhibit higher lipophilicity (LogP ~1.8) compared to the target compound (estimated LogP ~0.5), impacting pharmacokinetic profiles .

Salt Forms: Hydrochloride derivatives (e.g., (3-methoxypyrrolidin-3-yl)methanol hydrochloride) show enhanced solubility (>50 mg/mL in water) but reduced stability under basic conditions .

Ring Size Effects : Piperidine analogs exhibit altered binding affinities in receptor studies due to increased ring flexibility, highlighting the importance of core rigidity in drug design .

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